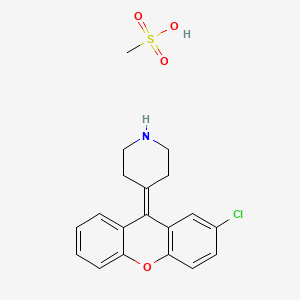
Methanesulfonic acid--4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine (1/1) is a complex organic compound with the molecular formula C20H22ClNO4S. This compound is known for its unique structure, which combines the properties of methanesulfonic acid and a xanthene derivative. It has a molecular weight of 407.911 g/mol and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine involves several steps. One common method includes the reaction of 4-(2-chloro-9H-xanthen-9-ylidene)-1-methylpiperidine with methanesulfonic acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts and specific temperature and pressure settings to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine: A closely related compound with similar structural features.
Xanthone derivatives: Compounds with a xanthone core structure, known for their diverse biological activities.
Uniqueness
Methanesulfonic acid–4-(2-chloro-9H-xanthen-9-ylidene)piperidine is unique due to its combination of methanesulfonic acid and xanthene derivative properties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
60085-99-6 |
|---|---|
Molecular Formula |
C19H20ClNO4S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
4-(2-chloroxanthen-9-ylidene)piperidine;methanesulfonic acid |
InChI |
InChI=1S/C18H16ClNO.CH4O3S/c19-13-5-6-17-15(11-13)18(12-7-9-20-10-8-12)14-3-1-2-4-16(14)21-17;1-5(2,3)4/h1-6,11,20H,7-10H2;1H3,(H,2,3,4) |
InChI Key |
KJOCPEKKUHGOJA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CNCCC1=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















